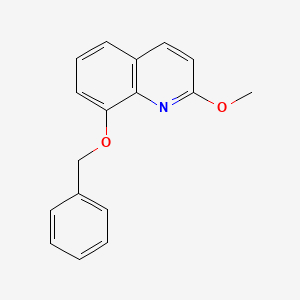

8-(Benzyloxy)-2-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-8-phenylmethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-11-10-14-8-5-9-15(17(14)18-16)20-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEKOQOZBSHNTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Benzyloxy 2 Methoxyquinoline and Analogs

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 8-(benzyloxy)-2-methoxyquinoline reveals several potential pathways for its construction. The most straightforward disconnections involve the cleavage of the ether linkages at the C-8 and C-2 positions.

Route A: Benzylation as a Final Step. This approach identifies 8-hydroxy-2-methoxyquinoline as a key precursor. The synthesis of this precursor is a critical step, followed by a standard benzylation reaction. This route is often favored due to the commercial availability or straightforward synthesis of 8-hydroxyquinoline (B1678124) derivatives.

Route B: Methoxylation as a Final Step. Alternatively, one could envision 8-(benzyloxy)-2-chloroquinoline (B1289100) as the immediate precursor. The 2-chloro group on the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution by a methoxide (B1231860) source. This pathway hinges on the successful synthesis of the chlorinated precursor.

Route C: De Novo Quinoline Ring Formation. A more convergent approach involves the construction of the quinoline ring from acyclic precursors already bearing the benzyloxy and methoxy (B1213986) functionalities or their precursors. This strategy relies on classic quinoline syntheses such as the Combes, Doebner-von Miller, or Friedländer reactions, utilizing appropriately substituted anilines and carbonyl compounds. For instance, 2-benzyloxyaniline (B16607) could serve as a key starting material.

A summary of key precursors for these routes is presented in Table 1.

| Precursor Name | Role in Synthesis |

| 8-Hydroxy-2-methoxyquinoline | Immediate precursor for final benzylation step. |

| 8-(Benzyloxy)-2-chloroquinoline | Precursor for final methoxylation step. |

| 2-Benzyloxyaniline | Key starting material for de novo quinoline ring synthesis. |

| 8-Hydroxyquinoline | Starting material for the synthesis of 8-hydroxy-2-methoxyquinoline. |

| 2-Chloro-8-hydroxyquinoline | Intermediate for the synthesis of 8-hydroxy-2-methoxyquinoline or 8-(benzyloxy)-2-chloroquinoline. |

De Novo Synthesis Approaches

The de novo synthesis of the quinoline ring offers a powerful method to introduce the desired substituents from the outset. Several classical and modern synthetic methods can be adapted for the synthesis of this compound and its analogs.

Multi-Step Organic Synthesis Routes

Multi-step sequences are commonly employed to build the target molecule, often starting from simpler, commercially available materials. A prevalent strategy involves the initial synthesis of a substituted quinoline core, followed by the introduction of the benzyloxy and methoxy groups.

One such route begins with 8-hydroxyquinoline. This can be converted to 8-hydroxy-2-methylquinoline, which then undergoes benzylation using benzyl (B1604629) bromide in the presence of a base like potassium carbonate to yield 8-(benzyloxy)-2-methylquinoline. Subsequent oxidation of the methyl group and further transformations would be required to install the methoxy group, making this a lengthy process.

A more direct multi-step approach involves the synthesis of 8-hydroxy-2-methoxyquinoline. This can be achieved from 8-hydroxyquinoline through a series of steps, potentially involving protection, oxidation, and methylation. Once 8-hydroxy-2-methoxyquinoline is obtained, a straightforward benzylation can be performed. The synthesis of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline has been reported with good yields (71%), providing a feasible pathway to a key intermediate. researchgate.net

Another multi-step strategy involves the synthesis of 8-(benzyloxy)-2-chloroquinoline, which can then be subjected to methoxylation. The synthesis of a related compound, 7-acetamido-8-benzyloxy-2-chloroquinoline, has been achieved by treating the corresponding N-oxide with phosphorus oxychloride (POCl₃). nih.gov This suggests that 8-(benzyloxy)quinoline-N-oxide could be a viable intermediate.

Catalyst Systems for Optimized Transformations

The synthesis of quinolines and their derivatives is often facilitated by a variety of catalyst systems that can improve yields, reduce reaction times, and enhance selectivity.

Acid Catalysis: Traditional quinoline syntheses like the Combes, Skraup, and Doebner-von Miller reactions typically employ strong Brønsted acids such as sulfuric acid or polyphosphoric acid to catalyze the condensation and cyclization steps. wikipedia.orgwikipedia.org Lewis acids like tin tetrachloride and scandium(III) triflate are also effective catalysts for the Doebner-Miller reaction. wikipedia.org

Transition Metal Catalysis: Modern synthetic methods increasingly rely on transition metal catalysts.

Palladium: Palladium catalysts are crucial for cross-coupling reactions. For instance, the synthesis of 6-methoxy-2-chloroquinoline-5,8-dione followed by a palladium(0)-catalyzed reaction with boronic acids has been reported. nih.gov Hartwig-Buchwald amination, a palladium-catalyzed reaction, has been used to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinolines. ias.ac.in

Copper: Copper catalysts are used in various quinoline syntheses. The indirect Friedländer synthesis, which involves the oxidative cyclization of 2-aminobenzyl alcohols with ketones, can be catalyzed by copper(II) complexes.

Nickel: Nickel-catalyzed methods provide sustainable routes to polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org

Iron: Inexpensive iron powder in the presence of acid can be used for the in situ reduction of nitroarenes to anilines in one-pot Friedländer syntheses. jptcp.com

The choice of catalyst is critical and depends on the specific transformation being performed, with a trend towards developing milder and more environmentally benign catalytic systems.

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.

De Novo Quinoline Syntheses:

Combes Synthesis: The mechanism involves the initial formation of an enamine from the reaction of an aniline (B41778) with a β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic attack of the enamine onto the aniline ring, and subsequent dehydration to form the quinoline. wikipedia.org

Doebner-von Miller Synthesis: The mechanism is still a subject of debate, but a proposed pathway involves the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form an imine intermediate, which then undergoes cyclization and oxidation. wikipedia.orgnih.gov

Friedländer Synthesis: This reaction proceeds via an initial aldol-type condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, followed by cyclization and dehydration. nih.gov

Functional Group Interconversions:

Nucleophilic Aromatic Substitution (SNAr): The introduction of the methoxy group at the C-2 position by displacing a chloro group proceeds via an SNAr mechanism. The reaction is facilitated by the electron-withdrawing nitrogen atom in the quinoline ring, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack.

Functional Group Interconversions and Derivatization Strategies

Once the core this compound structure is assembled, it can be further modified through various functional group interconversions.

Oxidation: The benzyloxy group can be selectively oxidized to a benzaldehyde (B42025) derivative under specific conditions.

Reduction: The quinoline ring can be reduced to the corresponding tetrahydroquinoline derivative. Catalytic hydrogenation of the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines has been achieved using ruthenium catalysts. dicp.ac.cn

Substitution: The methoxy group at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups such as amines or thiols.

These transformations provide access to a diverse library of analogs for further investigation. A summary of these interconversions is presented in Table 2.

| Reaction Type | Reagents and Conditions (General) | Product Type |

| Oxidation of benzyloxy group | Oxidizing agents (e.g., PCC, Swern oxidation) | 8-Formyl-2-methoxyquinoline derivatives |

| Reduction of quinoline ring | Catalytic hydrogenation (e.g., H₂, Pd/C or Ru catalysts) | 8-(Benzyloxy)-2-methoxy-1,2,3,4-tetrahydroquinoline or 8-(Benzyloxy)-2-methoxy-5,6,7,8-tetrahydroquinoline |

| Nucleophilic substitution of methoxy group | Nucleophiles (e.g., amines, thiols) with activation | 2-Amino/thio-8-(benzyloxy)quinoline derivatives |

Stereoselective and Enantioselective Synthesis Considerations

The development of stereoselective and enantioselective methods for the synthesis of quinoline analogs is of paramount importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

While specific examples for the stereoselective synthesis of this compound are not extensively reported, general strategies for achieving stereocontrol in quinoline synthesis can be considered.

Chiral Catalysis: The use of chiral catalysts in de novo quinoline syntheses can induce enantioselectivity. For instance, chiral Brønsted acids or chiral transition metal complexes can be employed in reactions like the Friedländer or Povarov (aza-Diels-Alder) reactions to generate chiral quinoline products.

Substrate Control: The use of chiral starting materials, such as a chiral aniline or a chiral carbonyl compound, can direct the stereochemical outcome of the cyclization reaction.

Asymmetric Hydrogenation: The reduction of the quinoline ring can be performed enantioselectively using chiral hydrogenation catalysts. Asymmetric hydrogenation of the carbocyclic ring of 8-substituted quinolines has been achieved with high enantioselectivity using a chiral ruthenium catalyst. dicp.ac.cn

Derivatization of Chiral Precursors: Starting with a chiral natural product that contains a quinoline or a precursor moiety and performing subsequent chemical transformations is another established approach.

The introduction of stereocenters in analogs of this compound would likely involve the modification of the synthetic route to incorporate a stereoselective step, such as an asymmetric reduction or an enantioselective cyclization.

Chemical Reactivity and Structure Property Relationships Excluding Physical/chemical Properties

Investigation of Reaction Pathways Involving the Quinoline (B57606) Core

The quinoline ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. numberanalytics.com

Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, electrophilic substitution reactions typically occur on the carbocyclic (benzene) ring, primarily at the 5- and 8-positions. numberanalytics.com However, in 8-(benzyloxy)-2-methoxyquinoline, the 8-position is already substituted. The benzyloxy and methoxy (B1213986) groups are both electron-donating, which can activate the quinoline ring towards electrophilic substitution. The directing effects of these substituents would need to be considered in predicting the outcome of such reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom makes the 2- and 4-positions of the quinoline ring susceptible to nucleophilic attack. nih.gov In this compound, the methoxy group at the 2-position is a potential leaving group that can be displaced by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at this position. For instance, the methoxy group can be substituted by amines or thiols, often in the presence of a base like sodium hydride.

Reduction of the Quinoline Ring: The quinoline ring can be reduced under specific conditions to yield tetrahydroquinoline derivatives. A common method for this transformation is catalytic hydrogenation using palladium on carbon. This reaction reduces the pyridine (B92270) part of the quinoline system.

Named Reactions for Quinoline Synthesis: While this compound is a substituted quinoline, it's relevant to note the various named reactions used to construct the fundamental quinoline scaffold. These include the Skraup synthesis, Combes synthesis, Conrad-Limpach synthesis, Doebner-von Miller reaction, and Pfitzinger reaction, each offering a pathway to differently substituted quinolines from simple aniline (B41778) precursors. iipseries.orgarabjchem.orgwikipedia.org

Reactivity of the Benzyloxy Moiety

The benzyloxy group (–OCH₂Ph) at the 8-position is a key functional feature of the molecule, primarily serving as a protecting group for the 8-hydroxy functionality.

Debenzylation: A common reaction involving the benzyloxy group is its removal, a process known as debenzylation. This is typically achieved through catalytic hydrogenation, for example, using a palladium-on-carbon catalyst. nih.govgoogle.com This reaction cleaves the benzyl-oxygen bond to yield the corresponding 8-hydroxyquinoline (B1678124) derivative and toluene. This transformation is crucial for unmasking the hydroxyl group for further reactions or to access the final target molecule in a synthetic sequence.

Oxidation: The benzyloxy group can be susceptible to oxidation under certain conditions. For instance, oxidizing agents can potentially oxidize the benzyl (B1604629) group to form a benzaldehyde (B42025) derivative.

Nucleophilic Substitution: The benzyloxy group itself can be displaced in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the 8-position. smolecule.com

Modifications of the Methoxy Group and their Chemical Consequences

The methoxy group (–OCH₃) at the 2-position significantly influences the reactivity of the quinoline ring and can itself be a site of chemical modification.

Demethylation: The methoxy group can be removed through demethylation to reveal a hydroxyl group, which exists in tautomeric equilibrium with the corresponding quinolin-2(1H)-one. nih.gov This transformation can be achieved using various reagents. For example, treatment with hydrobromic acid (HBr) can lead to demethylation. herts.ac.uk The choice of demethylating agent and reaction conditions is crucial to achieve selectivity, especially in the presence of other sensitive functional groups like the benzyloxy group. herts.ac.ukresearch-nexus.net Studies on related dimethoxyquinolines have shown that selective demethylation can be challenging, with the outcome often depending on the specific reagents and conditions employed. nih.govherts.ac.uk For instance, in 2,4-dimethoxyquinoline, selective demethylation at the 2- or 4-position can be controlled by the choice of reagent. herts.ac.uk

Nucleophilic Substitution: As mentioned earlier, the 2-methoxy group is a good leaving group in nucleophilic aromatic substitution reactions. This allows for the synthesis of a variety of 2-substituted quinolines by reacting this compound with different nucleophiles. The kinetic favorability of substitution at the C-2 position is a known characteristic of quinoline chemistry. herts.ac.uk

Oxidative Demethylation: Oxidative demethylation of 2-alkoxyquinolines can be achieved using reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), leading to the formation of quinolinequinones. clockss.org

Substituent Effects on Aromatic Reactivity of the Quinoline System

The reactivity of the quinoline ring in this compound is modulated by the electronic and steric effects of the benzyloxy and methoxy substituents.

Electronic Effects: Both the benzyloxy and methoxy groups are electron-donating groups (EDGs) through resonance. These groups increase the electron density of the quinoline ring system, which can influence its reactivity. Electron-donating substituents generally enhance the reactivity of the quinoline ring towards electrophiles. numberanalytics.com In the context of nucleophilic substitution, the electron-donating nature of the methoxy group at C-2 can slow down the second substitution if another leaving group is present on the ring. herts.ac.uk Conversely, electron-withdrawing groups (EWGs) decrease the ring's reactivity towards electrophiles. numberanalytics.com The position of the substituent is critical; for example, an aza group's electronic influence changes depending on its position relative to the reaction site. acs.org

The interplay of these electronic and steric factors is crucial in determining the regioselectivity and rate of chemical reactions involving the quinoline core. For example, in the Gould-Jacobs reaction for quinoline synthesis, both steric and electronic factors control the regioselectivity. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 8-(Benzyloxy)-2-methoxyquinoline. While specific DFT studies on this exact molecule are not widely published, the methodology is extensively applied to similar quinoline (B57606) structures. niscpr.res.in

These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, theoretical calculations would likely focus on:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Orbital Analysis: Identifying the HOMO, which indicates the site for electrophilic attack, and the LUMO, which indicates the site for nucleophilic attack. The benzyloxy and methoxy (B1213986) groups, being electron-donating, would significantly influence the electron distribution on the quinoline ring.

Reactivity Descriptors: Calculating global reactivity descriptors such as electronegativity, chemical hardness, and softness to provide a quantitative measure of the molecule's reactivity.

In related quinoline derivatives, DFT has been combined with experimental techniques like X-ray crystallography to validate molecular conformations. Such a combined approach provides a robust understanding of the compound's structure-property relationships.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. koreamed.org This is particularly crucial in medicinal chemistry for understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. For quinoline derivatives, which are known to possess a wide range of biological activities, docking studies are essential for elucidating their mechanism of action. smolecule.com

In the context of this compound, molecular docking simulations would involve:

Target Identification: Selecting a relevant biological target. Given the activities of similar quinoline compounds, potential targets could include protein kinases, enzymes involved in cell signaling pathways, or receptors. koreamed.orgsmolecule.com

Binding Site Prediction: Identifying the active site or allosteric binding pockets on the target protein.

Docking Simulation: Using software like AutoDock or DockingServer to place the 3D structure of this compound into the binding site of the target. koreamed.org The program then calculates the binding affinity or docking score, which estimates the strength of the interaction.

Molecular dynamics (MD) simulations can further refine the results of docking. MD simulates the movement of the ligand-target complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. These simulations help in understanding the dynamic nature of the molecular interactions. For example, studies on other complex heterocyclic systems have used MD to validate the stability of docked poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of derivatives based on the this compound scaffold, a QSAR study would typically involve:

Data Set Compilation: Synthesizing and testing a series of analogues with variations at different positions of the quinoline ring or the benzyloxy group.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound in the series.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: Rigorously validating the QSAR model to ensure its predictive power using statistical metrics like the correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). researchgate.netrsc.org

A 3D-QSAR model, which considers the three-dimensional properties of the molecules, could also be developed to provide more detailed insights into the structural requirements for activity. mdpi.com These models help in understanding which structural features are crucial for the desired biological effect, facilitating the rational design and optimization of lead compounds. mdpi.com

Computational Prediction of Molecular Descriptors and Theoretical Reactivity

The prediction of molecular descriptors provides a quantitative profile of a compound's physicochemical properties, which are crucial for its behavior in chemical and biological systems. These descriptors can be calculated using various software and are often used in QSAR and other computational studies.

| Molecular Descriptor | Predicted Value/Significance | Reference Compound Example |

|---|---|---|

| Molecular Weight | 265.31 g/mol | This compound bldpharm.com |

| Molecular Formula | C17H15NO2 | This compound bldpharm.com |

| Topological Polar Surface Area (TPSA) | Predicted to be a key factor in membrane permeability. | 8-(Benzyloxy)-2-chloroquinoline (B1289100) ambeed.com |

| XLogP3 | Indicates lipophilicity, affecting solubility and absorption. | 8-Benzyloxy-2-oxo-1H-quinoline nih.gov |

| Number of Rotatable Bonds | Influences conformational flexibility. | 8-(Benzyloxy)-2-chloroquinoline ambeed.com |

| Number of H-bond Acceptors/Donors | Determines potential for hydrogen bonding with biological targets. | 8-(Benzyloxy)-2-chloroquinoline ambeed.com |

Theoretical reactivity can also be inferred from its structure. The quinoline ring system is susceptible to various reactions. The benzyloxy group can be cleaved under reductive conditions, and the methoxy group can be substituted via nucleophilic aromatic substitution reactions. The aldehyde derivative, 8-(Benzyloxy)quinoline-2-carbaldehyde, for example, undergoes oxidation of the aldehyde group to a carboxylic acid or its reduction to a primary alcohol. These theoretical reaction pathways are essential for planning synthetic modifications to create novel analogues.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the molecular formula of 8-(Benzyloxy)-2-methoxyquinoline. umb.edu Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition. umb.edu

For this compound, with a molecular formula of C₁₇H₁₅NO₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would yield an experimental mass that closely matches this theoretical value, confirming the presence of the correct combination of carbon, hydrogen, nitrogen, and oxygen atoms. This high degree of accuracy is crucial for distinguishing the target compound from other potential isomers or impurities that may have the same nominal mass but different elemental compositions.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Theoretical Monoisotopic Mass | 265.1103 u |

| Expected HRMS (ESI-TOF) [M+H]⁺ | 266.1176 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution. uncw.edu

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. For instance, the methoxy (B1213986) group (–OCH₃) would typically appear as a sharp singlet, while the benzylic protons (–OCH₂Ph) would also present as a singlet. The aromatic protons of the quinoline (B57606) and benzyl (B1604629) rings would exhibit more complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts (δ) of these signals are indicative of their electronic environment. google.com

The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. The chemical shifts of the carbon signals help to identify the types of carbon atoms present (e.g., aromatic, aliphatic, and those bonded to heteroatoms).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Methoxy (–OCH₃) | ~4.0 | Methoxy Carbon | ~55 |

| Benzylic (–OCH₂Ph) | ~5.4 | Benzylic Carbon | ~71 |

| Quinoline & Benzyl Protons | 6.9 - 8.1 | Aromatic Carbons | 108 - 158 |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. krossing-group.dewsu.edu This pattern provides detailed information about the electron density distribution within the crystal, which can then be used to construct a precise 3D model of the molecule. This technique is particularly powerful for confirming the planar nature of the quinoline ring and the spatial orientation of the benzyloxy and methoxy substituents. While this compound itself is achiral, X-ray crystallography can reveal important details about intermolecular interactions, such as π-π stacking, which influence the crystal packing.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netumsl.eduspectroscopyonline.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational transitions within the molecule, such as stretching and bending of chemical bonds. frontiersin.org

The IR spectrum of this compound would display characteristic absorption bands. For example, C-H stretching vibrations of the aromatic rings and the methoxy and benzyloxy groups would appear in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the ether linkages would also give rise to strong, characteristic bands.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. asianjournalofphysics.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, which is useful for identification and for studying intermolecular interactions.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 | 2850-2970 |

| C=N, C=C (Quinoline) | Stretching | 1500-1650 | 1500-1650 |

| C-O (Ether) | Stretching | 1050-1250 | 1050-1250 |

Note: These are general ranges, and specific peak positions can provide more detailed structural information.

Chromatographic and Electrophoretic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized sample of this compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. researchgate.net

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. By using a suitable detector, such as a UV-Vis spectrophotometer, a chromatogram is obtained where the peak corresponding to this compound can be identified by its retention time. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be employed depending on the polarity of the compound and the impurities to be separated. In cases where isomeric impurities are present, chiral chromatography could be utilized if the isomers are enantiomers, although this is not applicable to the achiral this compound.

While electrophoretic methods are less commonly used for small, neutral molecules like this compound, techniques like capillary electrophoresis could potentially be adapted for its analysis, particularly if derivatized to carry a charge.

Medicinal Chemistry and Drug Discovery Research Strategies Excluding Clinical Human Trials

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with similar biological activity but potentially improved properties. tmu.edu.tw This approach can lead to compounds with enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For instance, researchers have successfully employed scaffold hopping to discover novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) by replacing existing inhibitor scaffolds with a 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one framework. nih.gov This strategy yielded compounds with potent antiproliferative activity against cancer cell lines. nih.gov

Bioisosteric replacement, a related concept, involves substituting a specific functional group or moiety within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. acs.org In the context of quinoline (B57606) derivatives, bioisosteric replacement has been used to enhance the properties of various drug candidates. For example, in the development of ABCG2 modulators, the benzanilide (B160483) core of quinoline carboxamides was replaced with a more stable biphenyl (B1667301) moiety. acs.org This modification resulted in analogues with considerable stability and selective inhibition of the ABCG2 transporter. acs.org Another study demonstrated that replacing the indole (B1671886) ring of melatonin (B1676174) with a quinoline ring led to compounds with similar antioxidant behavior. tandfonline.com

Strategies involving the 8-(benzyloxy)-2-methoxyquinoline scaffold could leverage these principles. For example, the benzyloxy group could be replaced by other arylalkoxy groups to explore the impact on receptor binding or metabolic stability. Similarly, the methoxy (B1213986) group at the 2-position could be swapped with other small electron-donating or -withdrawing groups to modulate the electronic properties of the quinoline ring system.

Fragment-Based Drug Discovery Approaches Utilizing the Quinoline Moiety

Fragment-based drug discovery (FBDD) has emerged as an efficient method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. researchgate.netacs.org These initial hits are then optimized and linked together to create more potent, drug-like molecules. acs.org The quinoline moiety, due to its compact size and ability to form key interactions with biological targets, is an attractive scaffold for FBDD. nih.govnih.gov

A notable example of FBDD utilizing a quinoline-related scaffold is the discovery of a novel transthyretin (TTR) binding scaffold, 4-(3H-pyrazol-4-yl)quinoline. biorxiv.org This discovery was made through an analogue screen of an initial fragment hit and led to the identification of potent TTR stabilizers. biorxiv.org Similarly, fragment-based approaches have been used to identify quinoline-containing fragments that bind to various antimicrobial targets. nih.gov

For this compound, an FBDD approach could involve screening a library of quinoline fragments to identify core binding motifs. Once a fragment with desirable binding properties is identified, the benzyloxy and methoxy substituents could be introduced and optimized to enhance potency and selectivity. This stepwise approach allows for a more rational exploration of chemical space and can lead to the development of highly optimized lead compounds. acs.org

Design and Synthesis of Prodrugs and Probes (Focused on chemical modifications)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility or bioavailability, or to reduce its toxicity. amazonaws.com For compounds based on the 8-hydroxyquinoline (B1678124) (HQ) scaffold, which can exhibit toxicity due to their metal-chelating properties, a prodrug approach can be particularly beneficial. nih.gov

One strategy involves masking the critical 8-hydroxy group with a photolabile protecting group. For instance, HQ sulfonates have been synthesized as prodrugs of HQ-based enzyme inhibitors. nih.gov These sulfonates are stable under physiological conditions but can be photochemically cleaved to release the active HQ inhibitor. nih.gov This approach allows for spatiotemporal control of drug activation. Another approach involves creating water-soluble prodrugs of antifungal triazoles by linking them to an aminocarboxyl moiety via a triazolium salt, which is designed to be cleaved enzymatically. amazonaws.com

The this compound scaffold can also be modified to create chemical probes for studying biological systems. Fluorescent probes based on the quinoline scaffold have been developed for various applications, including live-cell imaging and sensing of intracellular pH. nih.govacs.orgresearchgate.net These probes are often designed to have modular domains that allow for easy tuning of their photophysical properties and structural diversity. nih.govacs.org For example, a highly tunable quinoline-based fluorescent scaffold was synthesized in two steps with high yields, demonstrating the potential for combinatorial development of diverse probes. nih.govacs.org

Combinatorial Synthesis and Library Screening for Novel Modulators

Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of compounds, which can then be screened for biological activity. nih.govijpsonline.com This approach significantly accelerates the drug discovery process by allowing for the simultaneous synthesis and evaluation of thousands of compounds. scispace.com Both solid-phase and solution-phase synthesis methods have been adapted for combinatorial chemistry, with microwave-assisted synthesis emerging as a way to further decrease reaction times. scispace.comuzh.ch

The quinoline scaffold is well-suited for combinatorial synthesis due to the availability of multiple synthetic routes and points for diversification. scispace.comnih.gov Libraries of quinoline derivatives have been successfully synthesized and screened for various biological targets. For instance, a library of 2-aminoquinolines was prepared using microwave-assisted synthesis, highlighting the efficiency of this approach. scispace.com

A high-throughput screening (HTS) campaign of a large compound library can identify initial hits that can then be optimized. uni-bonn.de For the this compound scaffold, a combinatorial library could be generated by varying the substituents on the benzyloxy ring and by replacing the methoxy group with a variety of other functional groups. This library could then be subjected to HTS to identify novel modulators of a specific biological target. The structure-activity relationships (SAR) derived from the screening results would then guide the design of more potent and selective compounds.

Investigation of Multi-Targeting Ligands Based on the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. ekb.egnih.gov Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. ekb.egcsic.es The quinoline scaffold has been extensively used as a core structure for the design of MTDLs. ekb.egrsc.org

For example, dual inhibitors of EGFR and HER-2 have been developed based on the quinoline scaffold for the treatment of solid tumors. rsc.orgresearchgate.net These compounds have shown potent antiproliferative activity against various cancer cell lines. rsc.org In the context of neurodegenerative diseases, hybrids of tacrine (B349632) and 8-hydroxyquinoline have been developed that exhibit cholinergic, antioxidant, and neuroprotective properties. csic.es Similarly, other quinoline-based compounds have been designed to simultaneously inhibit cholinesterases and monoamine oxidase B. mdpi.com

The this compound scaffold provides a promising starting point for the development of MTDLs. By strategically modifying the benzyloxy and methoxy groups, or by incorporating other pharmacophores, it may be possible to design compounds that modulate multiple targets relevant to a particular disease. For instance, modifications could be made to introduce activity against a secondary target while maintaining or enhancing the primary activity of the scaffold.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Development of Novel Synthetic Methodologies for Related Scaffolds

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century, with classical methods such as those by Skraup, Friedländer, and Doebner-von Miller still in use. researchgate.net However, the demand for more efficient, sustainable, and diverse synthetic routes has spurred the development of modern methodologies.

Recent advancements have focused on transition metal-catalyzed reactions, multicomponent reactions (MCRs), and environmentally friendly processes. researchgate.netmdpi.com MCRs, such as the Povarov, Gewald, and Ugi reactions, are particularly advantageous as they allow for the construction of complex molecular architectures in a single step, offering high atom economy and the ability to introduce significant structural diversity. rsc.orgijppronline.com

Oxidative annulation strategies, leveraging C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization, have also emerged as powerful tools for quinoline synthesis. mdpi.com These methods enhance molecular reactivity and reaction efficiency, often under mild conditions. mdpi.com For instance, researchers have developed a divergent synthetic strategy for polysubstituted quinolines from 2-styrylanilines and β-keto esters, where the choice of promoter (iodine or manganese(III) acetate) dictates the final product. mdpi.com Another innovative approach employs superacids as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com

The synthesis of 8-(benzyloxy)-2-methoxyquinoline itself typically involves the reaction of 8-hydroxyquinoline (B1678124) with benzyl (B1604629) bromide in the presence of a base. Future research will likely focus on refining these methods to improve yields, reduce waste, and allow for the introduction of a wider array of functional groups to create a library of related compounds for further study.

Table 1: Comparison of Classical and Modern Quinoline Synthesis Methodologies

| Feature | Classical Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., MCRs, C-H Activation) |

| Efficiency | Often require harsh conditions and multiple steps. | Higher efficiency, often single-step reactions. rsc.org |

| Atom Economy | Can be low due to the formation of byproducts. | High atom economy is a key advantage. rsc.org |

| Versatility | Limited in the diversity of achievable structures. | Allows for extensive structural and functional group diversity. rsc.orgijppronline.com |

| Sustainability | Often rely on harsh reagents and solvents. | Focus on environmentally benign and sustainable processes. researchgate.net |

Exploration of New Biological Targets and Mechanisms

Quinoline derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. ijppronline.comsmolecule.comorientjchem.org The parent compound of many of these, quinoline, is a secondary metabolite found in some plants. rsc.org While the precise biological targets of this compound are not extensively documented, the broader quinoline class offers significant insights into potential mechanisms of action.

A primary area of investigation for quinoline derivatives is in oncology. They have been shown to inhibit key enzymes and proteins involved in cancer progression. ontosight.ai For example, some quinolines act as dual-target inhibitors of EGFR and HER-2, which are crucial in many solid tumors. rsc.org Others have been designed as selective inhibitors of C-RAF kinase, a key component of the Ras/Raf/MEK signaling pathway. bohrium.com The anticancer activity of quinoline derivatives is often influenced by the type and position of substituents on the quinoline ring. orientjchem.org

In the realm of infectious diseases, quinoline derivatives have long been mainstays, particularly as antimalarials like chloroquine (B1663885) and quinine (B1679958). rsc.org More recently, research has explored their potential against other pathogens. For instance, N-myristoyltransferase (NMT) in Leishmania major, the parasite responsible for leishmaniasis, has been identified as a promising target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org Similarly, 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives have been identified as potent inhibitors of Zmp1, a zinc-containing peptidase critical for the pathogenicity of Mycobacterium tuberculosis. lookchem.cn

Future research on this compound and related compounds will likely involve screening against a wide panel of kinases and other enzymes implicated in various diseases. Understanding how the benzyloxy and methoxy (B1213986) groups contribute to target binding and selectivity will be crucial for developing more potent and specific therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. mdpi.comacs.org For quinoline-based drug design, AI and ML are being applied in several key areas.

One significant application is the prediction of reaction outcomes and the design of novel synthetic pathways. doaj.org For example, an artificial neural network (ANN) model has been developed to predict the site selectivity of C-H functionalization in quinoline derivatives, achieving 86.5% accuracy on an external validation set. doaj.org This allows chemists to rapidly determine which positions on the quinoline scaffold are most likely to undergo electrophilic substitution. doaj.org

Generative AI models are being used for de novo drug design, creating novel molecular structures with desired properties. A model known as MedGAN, which combines a Wasserstein GAN (WGAN) with a graph convolutional network (GCN), has been successfully used to generate novel quinoline-scaffold molecules. mdpi.comazoai.com This model demonstrated the ability to produce a high percentage of valid, unique, and novel quinoline structures that adhere to drug-likeness criteria. mdpi.comazoai.com

Furthermore, ML models are being used to predict the biological activity and identify potential targets of new compounds. By using the docking scores of a compound against an ensemble of protein structures as features, ML can improve the predictive performance for identifying active compounds. mdpi.com This approach has been used to design novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com

Table 2: Applications of AI/ML in Quinoline Drug Design

| Application Area | AI/ML Technique | Specific Use Case | Reference |

| Synthesis Prediction | Artificial Neural Network (ANN) | Predicting regioselectivity of C-H functionalization. | doaj.org |

| De Novo Design | Generative Adversarial Network (GAN) | Generating novel quinoline scaffolds with drug-like properties. | mdpi.comazoai.com |

| Activity Prediction | K-Nearest Neighbor (KNN) | Predicting anticancer activity based on molecular docking scores. | mdpi.com |

Applications in Chemical Biology as Tool Compounds

Beyond their therapeutic potential, quinoline derivatives serve as valuable tool compounds in chemical biology. These tools help to probe biological systems, elucidate signaling pathways, and validate new drug targets. The unique physicochemical properties of the quinoline scaffold, including its fluorescence, make it suitable for developing probes and imaging agents.

For instance, quinoline dicarboxylic esters have been synthesized for use as biocompatible fluorescent tags. researchgate.net The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be tuned by altering the substituents on the quinoline ring. Electron-releasing groups, for example, can cause a red shift in the absorption spectrum, allowing for excitation in the visible region, which is often desirable for biological imaging to minimize photodamage and autofluorescence. researchgate.net

The this compound scaffold can be modified to create specific probes. The benzyloxy group can be oxidized to form benzaldehyde (B42025) derivatives, or the quinoline ring can be reduced to form tetrahydroquinoline derivatives. The methoxy group can also be replaced with other functional groups through nucleophilic aromatic substitution. These reactions allow for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

Such tool compounds are instrumental in target identification and validation. By observing which cellular components a quinoline-based probe interacts with, researchers can identify novel biological targets and better understand the compound's mechanism of action. This information is critical for the rational design of the next generation of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(Benzyloxy)-2-methoxyquinoline, and how is purity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 8-hydroxyquinoline derivatives. For example, 8-hydroxy-2-methylquinoline undergoes benzylation using a benzyl halide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification involves column chromatography, followed by validation via liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and ¹H-NMR to verify substituent positions and absence of byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are essential for confirming the structure, including methoxy and benzyloxy group placements .

- Mass Spectrometry : High-resolution LC-MS or electrospray ionization (ESI-MS) ensures molecular ion consistency with the theoretical mass .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants should be used to prevent hydrolysis of the methoxy or benzyloxy groups. Regular stability checks via HPLC are advised to detect degradation .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound derivatives?

- Methodology :

- X-ray crystallography : Resolve crystal structures to determine bond lengths, angles, and packing arrangements. For example, triclinic space group P1 has been observed in related quinoline derivatives, with molecular conformations influenced by π-π stacking and C–H···O interactions .

- Hirshfeld analysis : Quantify intermolecular contacts (e.g., H···H, C···O) to identify dominant forces. Dispersion forces (Edis) often dominate due to the absence of classical hydrogen bonds .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs?

- Methodology :

- Receptor binding assays : Measure binding affinity (Ki) using radioligand competition experiments. For example, replacing the piperidine ring with piperazine in analogs significantly enhances 5-HT1A receptor affinity (Ki = 0.97 nM vs. 2.13 nM) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., esophageal squamous cell carcinoma) to determine IC50 values. Structural analogs like 83b1 (8-(4-trifluoromethylbenzyloxy)-2-methylquinoline) have shown inhibitory effects via apoptosis induction .

Q. How do structural modifications (e.g., substituent variation) impact biological activity and physicochemical properties?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. For instance, 8-(4-trifluoromethylbenzyloxy) derivatives exhibit improved receptor binding compared to unsubstituted analogs .

- Piperazine vs. piperidine rings : Piperazine-containing derivatives demonstrate higher binding affinity due to increased hydrogen-bonding potential with receptor active sites .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How should researchers resolve contradictions in spectral or biological activity data across studies?

- Methodology :

- Cross-validation : Replicate experiments using standardized protocols (e.g., identical solvent systems for NMR, cell lines with consistent passage numbers).

- Multi-technique analysis : Combine X-ray crystallography with DFT calculations to validate molecular conformations when NMR data is ambiguous .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 8-hydroxyquinoline derivatives) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.